![molecular formula C15H18N4O B2887596 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034418-66-9](/img/structure/B2887596.png)
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. In
Scientific Research Applications
Drug Discovery
The pyrazole core of the compound is significant in medicinal chemistry. It’s structurally similar to the amide bond, which is a common feature in many drugs. This similarity can be exploited to create new pharmaceuticals with potential biological activities. For instance, derivatives of pyrazole have been used in the development of anticonvulsant drugs, antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, the pyrazole moiety serves as a versatile intermediate. It can participate in various chemical reactions to form complex molecules. Its stability under acidic or basic conditions makes it a valuable component in synthesizing more complex organic compounds .
Polymer Chemistry
The unique structure of pyrazoles allows them to be used in polymer chemistry. They can be incorporated into polymers to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. This makes them suitable for creating specialized materials for industrial applications .
Supramolecular Chemistry
Pyrazoles can form hydrogen bonds due to their nitrogen atoms, which is a desirable property in supramolecular chemistry. They can be used to construct larger molecular assemblies that have potential applications in creating new materials or sensors .
Bioconjugation
The compound’s ability to form stable linkages makes it useful in bioconjugation. This involves attaching biomolecules to other substances, such as drugs or fluorescent tags, which is crucial in drug delivery systems and diagnostic assays .
Fluorescent Imaging
Pyrazole derivatives are often used in fluorescent imaging due to their ability to emit light when excited. This property is valuable in biological research for tracking the location and movement of specific molecules within cells .
Agrochemicals
Pyrazole derivatives have a history of application in the agrochemical industry. They can be formulated into pesticides and herbicides, providing effective protection against various pests and weeds .
Antimicrobial Activity
Compounds with a pyrazole core have shown a wide range of biological activities, including antimicrobial properties. They have been studied for their potential use as antibacterial, antifungal, and antiviral agents, which could lead to new treatments for infectious diseases .
Mechanism of Action
Target of Action
Similar compounds have been reported to show activity against various targets such as mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been reported to undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring .
Biochemical Pathways
Similar compounds have been reported to inhibit the synthesis of collagen in various disease models .
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to show potent anti-tubercular activity .
Action Environment
Similar compounds have been reported to show activity under various conditions .
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-10-7-13(17-18)12-5-4-9-19(11-12)15(20)14-6-2-3-8-16-14/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIZUQZWMFIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone |
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